molecular formula C11H13NO5 B14506737 5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one CAS No. 63368-98-9

5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one

Cat. No.: B14506737
CAS No.: 63368-98-9
M. Wt: 239.22 g/mol
InChI Key: MYLWONDIHKKEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features a hydroxy and methoxy-substituted phenoxy group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 3-hydroxy-2-methoxyphenol with an appropriate oxazolidinone precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxazolidinone ring. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidinone ring can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63368-98-9

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

5-[(3-hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO5/c1-15-10-8(13)3-2-4-9(10)16-6-7-5-12-11(14)17-7/h2-4,7,13H,5-6H2,1H3,(H,12,14)

InChI Key

MYLWONDIHKKEJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1OCC2CNC(=O)O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.